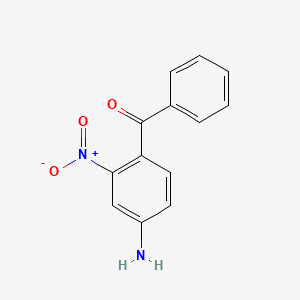
Methanone, (4-amino-2-nitrophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-amino-2-nitrophenyl)phenyl- is an organic compound with the molecular formula C13H10N2O3 It is a derivative of benzophenone, characterized by the presence of an amino group at the 4-position and a nitro group at the 2-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-amino-2-nitrophenyl)phenyl- typically involves the nitration of (4-aminophenyl)phenylmethanone. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Methanone, (4-amino-2-nitrophenyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-amino-2-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Halogenating agents (e.g., bromine), solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: (4-amino-2-aminophenyl)phenylmethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Methanone, (4-amino-2-nitrophenyl)phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (4-amino-2-nitrophenyl)phenyl- involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Methanone, (4-amino-2-nitrophenyl)phenyl- can be compared with other similar compounds such as:
Methanone, (2-amino-5-nitrophenyl)phenyl-: Similar structure but different position of the nitro group, leading to different chemical and biological properties.
Methanone, (4-nitrophenyl)phenyl-: Lacks the amino group, resulting in different reactivity and applications.
Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxyl group instead of an amino group, affecting its chemical behavior and uses.
Properties
CAS No. |
81795-22-4 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(4-amino-2-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10N2O3/c14-10-6-7-11(12(8-10)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
JKFPSKHVSXZCOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















